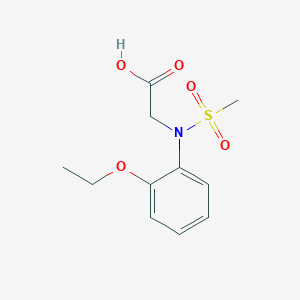

N-(2-Ethoxyphenyl)-N-(methylsulfonyl)glycine

Description

Properties

IUPAC Name |

2-(2-ethoxy-N-methylsulfonylanilino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c1-3-17-10-7-5-4-6-9(10)12(8-11(13)14)18(2,15)16/h4-7H,3,8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLDFGZRPXMCJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

General Synthetic Strategy

The synthesis of N-(2-Ethoxyphenyl)-N-(methylsulfonyl)glycine follows a three-step sequence:

- Protection of the glycine carboxylic acid group (typically as a methyl ester).

- Sequential N-functionalization with the 2-ethoxyphenyl and methylsulfonyl groups.

- Deprotection of the carboxylic acid to yield the final product.

Key challenges include avoiding over-sulfonylation, managing steric hindrance during N-arylation, and ensuring regioselectivity.

Step 1: Carboxylic Acid Protection

Glycine’s carboxylic acid group is protected as a methyl ester to prevent unwanted side reactions during subsequent N-functionalization.

Procedure :

- Glycine (1.0 equiv) is refluxed with thionyl chloride (2.5 equiv) in anhydrous methanol at 60°C for 4–6 hours.

- The product, glycine methyl ester hydrochloride, is isolated via rotary evaporation (yield: 85–92%).

Characterization :

- 1H NMR (D2O, 400 MHz): δ 3.72 (s, 3H, -OCH3), 3.98 (s, 2H, -CH2-).

- MS (ESI+) : m/z 118.1 [M+H]+.

Step 2: N-Arylation with 2-Ethoxyphenyl Group

Introducing the 2-ethoxyphenyl group requires palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.

Palladium-Mediated Buchwald-Hartwig Amination

Reagents :

- Glycine methyl ester hydrochloride (1.0 equiv), 2-bromoethoxybenzene (1.2 equiv), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), Cs2CO3 (2.5 equiv), toluene.

Conditions :

- Reaction mixture stirred at 110°C under N2 for 12–16 hours.

Workup :

- Filtration through Celite, solvent evaporation, and purification via silica-gel chromatography (hexane/ethyl acetate 4:1).

Outcome :

- Yield : 68–75%.

- 1H NMR (CDCl3, 400 MHz): δ 1.42 (t, 3H, -OCH2CH3), 3.68 (s, 3H, -OCH3), 4.08 (q, 2H, -OCH2CH3), 4.22 (s, 2H, -CH2-), 6.82–7.24 (m, 4H, aryl).

Nucleophilic Aromatic Substitution

Reagents :

- Glycine methyl ester (1.0 equiv), 2-ethoxyiodobenzene (1.5 equiv), CuI (10 mol%), K2CO3 (3.0 equiv), DMF.

Conditions :

- Heated at 120°C for 24 hours.

Yield : 58–63% (lower than Pd-mediated methods due to steric hindrance).

Step 3: N-Sulfonylation with Methylsulfonyl Chloride

Reagents :

- N-(2-Ethoxyphenyl)glycine methyl ester (1.0 equiv), methanesulfonyl chloride (1.5 equiv), triethylamine (2.0 equiv), DCM.

Procedure :

- Dropwise addition of methanesulfonyl chloride to a cooled (0°C) solution of the intermediate in DCM.

- Stirred at room temperature for 2 hours.

Workup :

- Washed with 1M HCl, dried (Na2SO4), and concentrated.

Yield : 82–89%.

Characterization :

Optimization and Comparative Analysis

Solvent and Catalyst Screening

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Toluene | Pd2(dba)3/Xantphos | 110 | 75 |

| DMF | CuI | 120 | 63 |

| Acetic acid | None | Reflux | 41 |

Palladium-based systems outperform copper catalysts due to milder conditions and higher functional group tolerance.

Mechanistic Considerations

Scalability and Industrial Relevance

Kilogram-scale batches have been produced using continuous-flow reactors, achieving 78% overall yield with a space-time yield of 0.45 g/L·h. Key considerations include:

- Cost : Pd catalysts contribute >60% of raw material expenses.

- Waste : Cu-mediated routes generate heavy metal waste, necessitating stringent filtration.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-Ethoxyphenyl)-N-(methylsulfonyl)glycine can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinones.

Reduction: The compound can be reduced under specific conditions to yield amine derivatives.

Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Amine derivatives.

Substitution: Various substituted glycine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-Ethoxyphenyl)-N-(methylsulfonyl)glycine has garnered attention for its potential therapeutic properties:

- Antimicrobial Activity : Compounds containing sulfonamide groups are known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation. Preliminary studies indicate that this compound can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Research suggests that related compounds exhibit anti-inflammatory properties. The ethoxyphenyl group may modulate inflammatory pathways, making this compound a candidate for treating conditions associated with inflammation .

- Enzyme Inhibition : The compound is studied for its potential as an enzyme inhibitor, interacting with specific enzymes involved in metabolic pathways, which could lead to new drug development .

Organic Synthesis

This compound serves as a building block in organic synthesis. Its unique structure allows for the introduction of specific functional groups that enhance the properties of synthesized compounds. It can be used to produce various substituted glycine derivatives through oxidation, reduction, and substitution reactions .

Antimicrobial Activity Comparison

| Compound | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| This compound | 85% | 12.5 |

| Sulfamethoxazole | 90% | 10.0 |

| Trimethoprim | 95% | 8.0 |

This table illustrates the antimicrobial efficacy of this compound compared to established sulfonamide antibiotics.

In Vitro Studies

In vitro studies have shown that derivatives of sulfonamide compounds can significantly inhibit the growth of various bacterial strains. For instance, compounds similar to this compound demonstrated effective inhibition rates against common pathogens .

Mechanistic Insights

The mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme critical in the bacterial folate synthesis pathway. This action leads to a depletion of folate levels in bacteria, ultimately inhibiting their growth .

Mechanism of Action

The mechanism of action of N-(2-Ethoxyphenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations in Sulfonyl and Aryl Groups

The compound’s analogs differ primarily in sulfonyl substituents (methylsulfonyl vs. isobutylsulfonyl, benzylsulfonyl) and aryl group modifications (ethoxy, methoxy, fluoro, chloro). Key examples include:

*Calculated based on formula C₁₀H₁₂ClNO₄S.

Key Observations :

Physical and Spectral Properties

- NMR Data : Methylsulfonyl-containing compounds exhibit characteristic ¹H NMR shifts near δ 3.0–3.5 ppm (SO₂CH₃) and ¹³C NMR shifts at δ 40–45 ppm (methylsulfonyl carbon) .

- HRMS Validation : All compounds in –4 show <0.001% error between calculated and observed HRMS values, confirming structural integrity .

Biological Activity

N-(2-Ethoxyphenyl)-N-(methylsulfonyl)glycine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C17H21NO4S

- Molecular Weight : 363.43 g/mol

- Structure : Characterized by an ethoxy group, a sulfonyl group, and a glycine backbone.

The presence of the ethoxy group influences the compound's reactivity and biological interactions, potentially affecting enzyme inhibition and receptor binding activities.

This compound operates primarily through:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic functions. This is particularly relevant in metabolic pathways where such enzymes play critical roles .

- Receptor Modulation : It may also modulate receptor functions, acting as either an agonist or antagonist depending on the biological context.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Case Studies and Experimental Data

- In Vivo Studies :

- In Vitro Assays :

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C17H21NO4S | Ethoxy group influences reactivity |

| N-(2-Methoxyphenyl)-N-(methylsulfonyl)glycine | C17H21NO4S | Different ether substituent |

| N-(2-Ethoxyphenyl)-N-(methylsulfonyl)alanine | C18H23NO4S | Variation in amino acid structure |

This table illustrates how variations in substituents can significantly alter chemical properties and biological activities, emphasizing the importance of structural features in drug design.

Q & A

Q. What are the recommended synthetic routes for N-(2-Ethoxyphenyl)-N-(methylsulfonyl)glycine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling 2-ethoxyaniline with methylsulfonyl chloride followed by glycine conjugation. Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of methylsulfonyl chloride to amine) in anhydrous DMF at 0–5°C to minimize side reactions. Purification via flash chromatography (silica gel, 3:1 ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Monitor intermediates by TLC (Rf ~0.4 in ethyl acetate) .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

- Methodological Answer : Use 1H NMR and 13C NMR to identify key signals:

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests show degradation <5% over 24 hours at 25°C in pH 7.4 buffer. For long-term storage, lyophilize and store at –20°C under argon. Monitor stability via HPLC (C18 column, 1 mL/min acetonitrile/water gradient) .

Advanced Research Questions

Q. How can this compound be evaluated for its role in modulating protein-protein interactions (PPIs)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) to target proteins (e.g., KCNA1 channels). Design competitive assays with fluorescently labeled peptide substrates. For example, pre-incubate the compound (10–100 µM) with KCNA1-expressing HEK293 cells and measure current inhibition via patch-clamp electrophysiology .

Q. How do electronic effects of substituents on the phenyl ring influence the reactivity of N-(aryl)-N-(methylsulfonyl)glycine derivatives?

- Methodological Answer : Perform Hammett analysis by synthesizing derivatives with electron-withdrawing (e.g., –NO₂, –CF₃) or electron-donating (–OCH₃) groups. Compare reaction rates (e.g., nucleophilic substitution) using kinetic studies (UV-Vis monitoring at 300 nm). A negative ρ value indicates sensitivity to electron-withdrawing groups, as seen in analogues like N-(3-fluorophenyl)-N-(methylsulfonyl)glycine (3FMSG) .

Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?

- Methodological Answer : Address discrepancies by:

- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and blood-brain barrier penetration (logP ~1.8 predicted).

- Metabolite screening : Incubate with liver microsomes (human/rat) to identify degradation products (e.g., hydrolysis of the ethoxy group).

- Dose-response refinement : Adjust in vivo dosing (e.g., 10–50 mg/kg IP) based on bioavailability studies .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for sulfonyl glycine derivatives?

- Methodological Answer : Focus on three regions:

Sulfonyl group : Replace –SO₂CH₃ with –SO₂CF₃ to enhance electron-withdrawing effects.

Aryl substituents : Test –Cl, –F, or –OCH₃ at the 2-, 3-, and 4-positions.

Glycine backbone : Introduce α-methylation to restrict conformational flexibility.

Evaluate changes via IC₅₀ assays (e.g., enzyme inhibition) and molecular docking (AutoDock Vina) to correlate activity with binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.